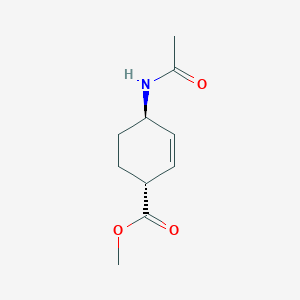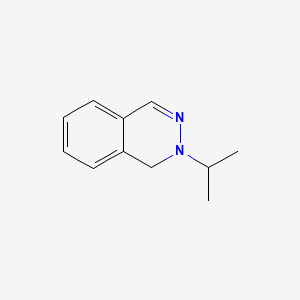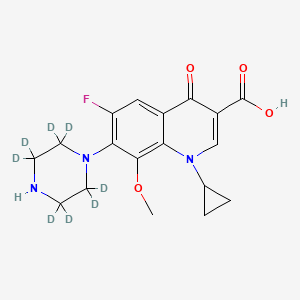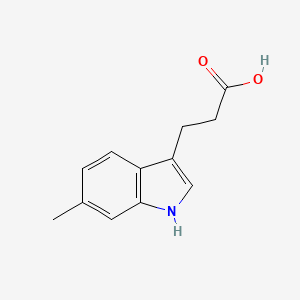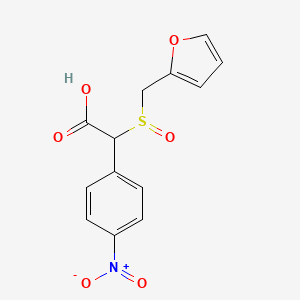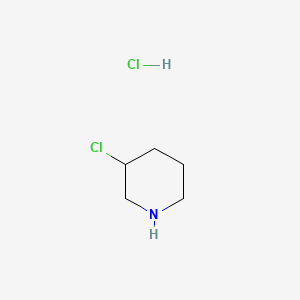
Propiocaine-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiocaine-d10 Hydrochloride is an isotope-labeled derivative of Propiocaine, a local anesthetic drug. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling (d10) allows for more precise analytical studies, especially in metabolic and pharmacokinetic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propiocaine-d10 Hydrochloride involves the incorporation of deuterium atoms into the Propiocaine molecule. The process typically starts with the synthesis of the deuterated precursor, followed by the introduction of the hydrochloride group. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions: Propiocaine-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Propiocaine-d10 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Propiocaine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Propiocaine.
Industry: Applied in the development of new anesthetic formulations and in quality control processes.
Wirkmechanismus
The mechanism of action of Propiocaine-d10 Hydrochloride is similar to that of Propiocaine. It works by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses. This action is primarily achieved by binding to and antagonizing the function of voltage-gated sodium channels, thereby preventing the generation of action potentials.
Vergleich Mit ähnlichen Verbindungen
Proparacaine: Another local anesthetic used in ophthalmic practice.
Lidocaine: A widely used local anesthetic with similar properties.
Bupivacaine: A long-acting local anesthetic used in various medical procedures.
Uniqueness of Propiocaine-d10 Hydrochloride: The primary uniqueness of this compound lies in its deuterium labeling, which allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate tracing and analysis of metabolic pathways are required.
Eigenschaften
CAS-Nummer |
1246819-90-8 |
|---|---|
Molekularformel |
C17H26ClNO2 |
Molekulargewicht |
321.911 |
IUPAC-Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2; |
InChI-Schlüssel |
SLARELGEGUUVPI-ACFYHBDESA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Synonyme |
3-(1-Piperidinyl-d10)-1-(4-propoxyphenyl)-1-propanone Hydrochloride; 3-(Piperidino-d10)-4’-propoxypropiophenone Hydrochloride; 4-n-Propoxy-β-(1-piperidyl-d10)propiophenone Hydrochloride; Falicain-d10; Falicaine-d10 Hydrochloride; Propipocaine-d10 Hyd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


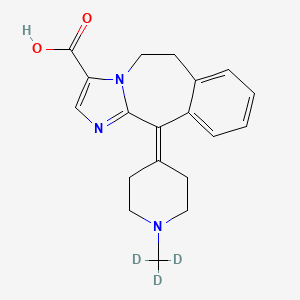
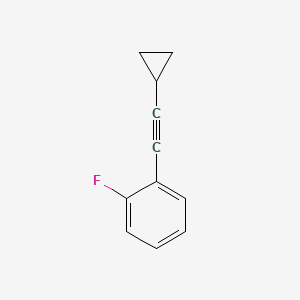
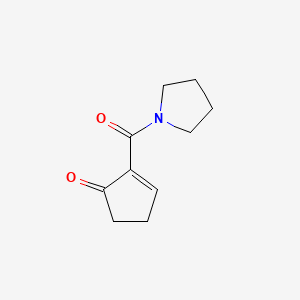
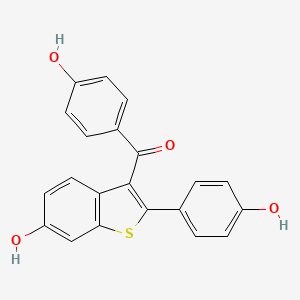
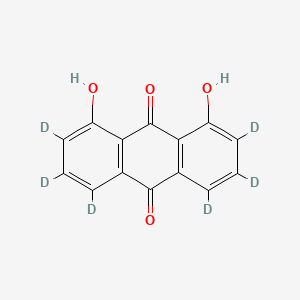
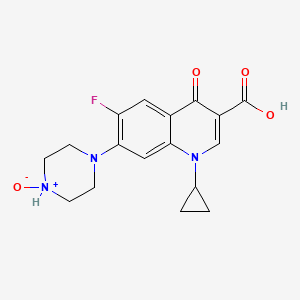
![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)
